B1576852 Pilosulin 5

Pilosulin 5

Cat. No.: B1576852
Attention: For research use only. Not for human or veterinary use.
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Description

Pilosulin 5 is a novel bioactive peptide isolated from the venom of the Australian Jack Jumper Ant ( Myrmecia pilosula ) . This synthetic peptide is provided for research applications. The peptide is characterized as a dimer with a molecular mass of approximately 8.5 kDa, formed via a single disulfide bridge . A key documented mechanism of action for this compound is its ability to induce significant, dose-dependent histamine release from mast cells . Research indicates that a region of the peptide homologous to mastoparan is responsible for this activity . Beyond its histamine-releasing properties, this compound, along with other peptides in its family, has shown cytotoxic, hypotensive, and antimicrobial activities in studies . It is also recognized as an allergen by the International Union of Immunological Societies (IUIS) . These characteristics make this compound a valuable tool for scientists studying insect venom toxicology, anaphylaxis pathways, mast cell function, and the development of innate immunity responses . This product is sold as a lyophilized powder with high purity and is intended for research purposes only. It is not for human, diagnostic, or therapeutic use.

Properties

bioactivity

Antimicrobial

sequence

DVKGMKKAIKGILDCVIEKGYDKLAAKLKKVIQQLWE

Origin of Product

United States

Discovery and Isolation Methodologies of Pilosulin 5

Historical Identification from Myrmecia pilosula Ant Venom

The venom of Myrmecia pilosula has long been recognized for its potent effects, causing severe allergic reactions in humans. utas.edu.au Early research into the venom's composition focused on identifying the components responsible for these reactions. Initial studies in the early 1990s began to unravel the complex mixture of peptides and proteins present in the venom. researchgate.net These investigations laid the groundwork for the eventual identification of a family of peptides known as pilosulins.

Pilosulin 5 was identified as a novel peptide within this complex venom. nih.gov It was discovered during efforts to characterize the various allergenic peptides in the venom, which already included the well-documented pilosulins 1, 2, 3, and 4. nih.govnih.gov Proteomic analysis of the venom revealed the presence of a dimer with a molecular weight of 8546 Da, which was named this compound. nih.gov This discovery highlighted the diversity of peptides within Myrmecia pilosula venom and spurred further investigation into its specific properties. nih.gov

Advanced Isolation Techniques for Peptide Enrichment

The isolation and enrichment of this compound from the crude venom of Myrmecia pilosula require sophisticated biochemical techniques to separate it from a multitude of other components. researchgate.net The venom is a complex cocktail, and isolating a single peptide in a pure form is a significant challenge. creative-proteomics.com

To identify the gene encoding this compound, researchers utilized molecular biology techniques, specifically PCR-mediated cDNA cloning and Reverse Transcription PCR (RT-PCR). nih.gov Messenger RNA (mRNA) was extracted from the venom glands of Myrmecia pilosula and used as a template to synthesize complementary DNA (cDNA). nih.govresearchgate.net

A key step in this process was the design of a forward primer that corresponded to a nucleotide sequence found in the leader sequences of other known pilosulins. nih.govnih.gov This strategic primer design allowed for the specific amplification of cDNA clones related to the pilosulin family of peptides. Through this method, a novel cDNA clone encoding this compound was successfully isolated. nih.govresearchgate.net Subsequent tandem mass analysis of the isolated peptide confirmed that its amino acid sequence was entirely consistent with the sequence derived from the cloned cDNA. nih.govresearchgate.net This molecular approach was crucial in definitively identifying this compound and providing the basis for producing a synthetic version of the peptide for further study. nih.gov

Once the gene for this compound was identified, chromatographic techniques were employed to isolate the native peptide from the venom. High-Performance Liquid Chromatography (HPLC) is a primary method used for separating the various components of the venom. mdpi.com Specifically, reversed-phase HPLC (RP-HPLC) has proven effective in purifying peptides like those in the pilosulin family. mdpi.com

In a typical separation process, the crude venom is subjected to multiple rounds of chromatographic separation to achieve a high degree of purity. The venom is first fractionated to separate components based on their general properties, such as size or charge. Further purification steps using techniques like acid urea polyacrylamide gel electrophoresis (PAGE) and SDS-PAGE can also be employed to resolve peptides, particularly those with low molecular weights. nih.gov The fractions containing this compound are then collected and can be further analyzed to confirm their purity and identity.

Interactive Data Table: Properties of Pilosulin Peptides

PeptideMolecular Weight (Da)Key Characteristics
Pilosulin 1~6052Exists as a monomer. nih.gov
Pilosulin 2~3212Forms part of a disulfide complex. nih.gov
Pilosulin 3Not specifiedA major allergen in the venom. nih.gov
Pilosulin 4.18198Exists as a dimer. nih.gov
This compound8546A dimer connected by a single disulfide bridge. nih.govnih.gov

Structural Elucidation and Dimerization Characterization of Pilosulin 5

Spectroscopic and Mass Spectrometric Methodologies for Sequence and Connectivity

The definitive structure of Pilosulin 5 was established using a combination of reverse transcription-polymerase chain reaction (RT-PCR) and mass spectrometry. researchgate.netcapes.gov.br Initially, researchers isolated a novel cDNA clone from the mRNA of the M. pilosula species complex, which encoded a new peptide named this compound. researchgate.netcapes.gov.brnih.gov The subsequent use of mass spectrometric methods was crucial to confirm the peptide's amino acid sequence and to characterize its final, functional form as a homodimer.

The amino acid sequence of this compound, as predicted from the nucleotide sequence of its cDNA clone, was verified using tandem mass spectrometry (MS/MS). researchgate.netcapes.gov.br In this process, the peptide is fragmented within the mass spectrometer, and the masses of the resulting fragments are measured to reconstruct the original amino acid sequence. wikipedia.orgrapidnovor.com The results from the tandem mass analysis of the native peptide were found to be entirely consistent with the sequence derived from the cDNA. researchgate.netcapes.gov.brnih.gov This concordance confirmed the primary structure of the this compound monomer.

Mass spectrometry was instrumental in defining the quaternary structure of this compound. Analysis of the venom revealed a peptide with a mass of 8546 Da. researchgate.netresearchgate.net Further investigation with tandem mass analysis showed that this peptide was not a single large molecule but a homodimer composed of two identical this compound monomeric units. researchgate.netnih.gov Each this compound monomer, with a molecular weight of 4274 Da, contains a single cysteine residue. researchgate.net These two monomers are connected by a single intermolecular disulfide bridge, forming the 8546 Da homodimer. researchgate.netcapes.gov.brnih.gov

Structural Homology and Divergence within the Pilosulin Family

The pilosulin family of peptides, found in Myrmecia venom, exhibits significant structural diversity despite originating from genes with homologous precursor sequences. capes.gov.brresearchgate.net This diversity is evident in their quaternary structures, which range from monomers to both homo- and heterodimers linked by varying numbers of disulfide bonds. This compound's structure as a homodimer with a single disulfide bridge is a key point of divergence within the family.

While the precursor sequences for pilosulins show high similarity, the mature peptides that result from post-translational processing are distinct. capes.gov.br For example, Pilosulin 1 is a monomeric peptide. researchgate.net In contrast, Pilosulin 3 is a heterodimer, composed of two different peptide chains linked by two disulfide bridges. researchgate.netresearchgate.net Pilosulin 4.1 is a homodimer, but it is connected by two disulfide bridges, unlike this compound. researchgate.netresearchgate.net This variation in dimerization and disulfide connectivity across the pilosulin family highlights the structural divergence that leads to their distinct biological roles.

Table 1: Structural Comparison of Pilosulin Peptides This table is interactive. You can sort and filter the data.

Peptide Quaternary Structure No. of Disulfide Bridges Molecular Weight (Da)
Pilosulin 1 Monomer 0 ~6067
Pilosulin 3 Heterodimer 2 ~5608
Pilosulin 4.1 Homodimer 2 ~8198

Structural Comparisons with Other Hymenoptera Venom Peptides

The peptides of the pilosulin family, including this compound, are considered unique as they demonstrate low structural homology to most other venom peptides from the order Hymenoptera (ants, bees, and wasps). mdpi.comnih.gov The venom peptides of Hymenoptera can be broadly classified into groups such as linear peptides, dimeric peptides, and those with an inhibitor cystine knot (ICK) motif. mdpi.com

This compound, as a dimeric peptide, stands in contrast to the well-known linear, alpha-helical peptides like melittin (B549807) from honeybee venom, which lacks any disulfide bridges. doi.org While dimeric peptides are common in certain ant subfamilies, the specific single-bridge homodimeric structure of this compound is a distinct feature. mdpi.com However, a weak homology has been noted between a region of this compound and mastoparan (B549812), a tetradecapeptide found in wasp venom, which may be related to its histamine-releasing activity. researchgate.netcapes.gov.br

Table 2: Mentioned Compound Names

Compound Name
[Ile5]pilosulin 1
Mastoparan
Melittin
Pilosulin 1
Pilosulin 2
Pilosulin 3
Pilosulin 4
Pilosulin 4.1

Biosynthesis and Biogenesis of Pilosulin 5

Elucidation of Precursor Peptides and Processing Pathways

The active form of Pilosulin 5 is a homodimer, meaning it is composed of two identical peptide chains, referred to as Pilosulin 5a, linked together. researchgate.net The biosynthesis of this final structure begins with the translation of a larger precursor peptide. Research based on cDNA analysis indicates that pilosulins are synthesized with a leader sequence, which is later cleaved off to produce the mature peptide. nih.govresearchgate.net While the specific precursor sequence for this compound has not been published in the same detail as for Pilosulin 1 and 2, the methodology used to identify its genetic basis confirms it follows a similar pathway. nih.gov

The monomeric unit, Pilosulin 5a, has a defined amino acid sequence. This sequence contains a single cysteine residue, which is crucial for the dimerization process. researchgate.net The pathway involves the synthesis of this precursor, followed by enzymatic cleavage to release the Pilosulin 5a monomer.

Table 1: Amino Acid Sequence of the Pilosulin 5a Monomer
Peptide ChainSequence
Pilosulin 5aDVKGMKKAIKEILDCaVIEKGYDKLAAKLKKVIQQLWE

Data sourced from Wanandy et al. researchgate.net The 'Ca' denotes the cysteine residue involved in disulfide bonding.

Genetic Basis of this compound Expression

The genetic foundation for this compound was elucidated through the isolation of a specific cDNA clone from the mRNA of the M. pilosula species complex. nih.gov Researchers successfully used reverse transcription polymerase chain reaction (RT-PCR) to identify the gene encoding the peptide. nih.gov

A key finding was that the forward primer used in this process was designed to match a nucleotide sequence found in the leader sequences of other known pilosulins. nih.gov The success of this strategy strongly suggests that the genes for the various pilosulin peptides, including this compound, belong to the same gene family and share a common ancestral origin. researchgate.net This shared genetic architecture, particularly in the leader sequence region, points to a conserved mechanism for the initial synthesis and subsequent processing of these venom components. nih.govnih.gov

Comparative Biogenetic Relationships with Pilosulin-like Peptides

This compound is part of a larger family of pilosulin peptides, which exhibit interesting structural variations despite their shared genetic heritage. scienceopen.commdpi.com While this compound is a homodimer formed from two identical Pilosulin 5a chains linked by a single disulfide bond, other pilosulins have more complex structures. researchgate.netresearchgate.net For example, Pilosulin 3 is a heterodimer, composed of two different peptide chains (3a and 3b) connected by two disulfide bridges. Pilosulin 4.1 is also a homodimer but, unlike this compound, is stabilized by two disulfide bonds. researchgate.net

These peptides generally have low structural homology to peptides found in the venoms of other Hymenoptera, making them relatively unique to this genus of ants. mdpi.comnih.gov However, the dimeric structural motif is not entirely unique in the world of ant venoms. Dimeric peptides linked by disulfide bonds are also found in other ant subfamilies, such as Ectatomminae and Pseudomyrmecinae, suggesting a convergent evolutionary strategy for creating stable and potent venom components. scienceopen.comacs.org

Table 2: Comparison of Dimeric Pilosulin Peptides
PeptideDimer TypeNumber of Disulfide Bonds
Pilosulin 3Heterodimer (3a + 3b)2
Pilosulin 4.1Homodimer (4.1a + 4.1a)2
This compoundHomodimer (5a + 5a)1

Data sourced from Wanandy et al. researchgate.net

Enzymatic Steps Involved in Post-Translational Modification

The final, biologically active form of this compound is achieved through a critical post-translational modification: the formation of a disulfide bond. After the precursor peptide is translated and the leader sequence is enzymatically cleaved to yield the mature Pilosulin 5a monomer, two of these monomers are joined together. nih.govresearchgate.net

This dimerization is accomplished through an oxidative folding process where the thiol group (-SH) of the single cysteine residue on one Pilosulin 5a monomer forms a covalent disulfide bond (-S-S-) with the corresponding cysteine residue on a second Pilosulin 5a monomer. researchgate.netresearchgate.net This single intermolecular disulfide bridge connects the two chains, resulting in the final homodimer with a molecular weight of 8546 Da. nih.gov This enzymatic step is essential for the structural integrity and stability of the this compound peptide. scienceopen.com

Chemical Synthesis and Analog Design of Pilosulin 5

Strategies for Total Synthesis of Pilosulin 5

The chemical synthesis of this compound, a peptide composed of 74 amino acids, is essential for obtaining the pure compound for detailed study, as isolation from its natural source is often impractical for yielding large quantities. researchgate.netmdpi.com Research indicates that this compound exists naturally as a homodimer, where two identical monomeric peptide chains are linked by a single disulfide bridge at the cysteine residue at position 15. researchgate.netnih.gov

Synthetic this compound has been successfully produced to investigate its biological functions. researchgate.netnih.gov The primary method employed for creating peptides like this compound is Solid-Phase Peptide Synthesis (SPPS) . researchgate.netresearchgate.net This well-established technique allows for the methodical construction of a peptide chain.

Key steps in the solid-phase synthesis of this compound would include:

Attachment: The first amino acid of the sequence is chemically anchored to an insoluble solid support (resin).

Sequential Addition: Subsequent amino acids are added one by one in the correct sequence, with chemical reactions forming peptide bonds between them. Each step involves deprotection of the previous amino acid followed by the coupling of the next.

Cleavage: Once the full-length peptide chain is assembled, it is chemically cleaved from the resin support.

Purification and Folding: The crude peptide is purified, typically using chromatography. A final critical step for this compound is the formation of the intermolecular disulfide bond between two monomer chains to create the active 8546 Da dimer. researchgate.netnih.gov

The table below outlines the general strategy for the total synthesis of the this compound dimer.

Table 1: General Strategy for Total Synthesis of this compound

Step Description Key Considerations for this compound
1. Monomer Synthesis Stepwise addition of amino acids on a solid resin support using Fmoc-SPPS chemistry. The process involves building the 74-amino-acid linear sequence of the this compound monomer. mdpi.com
2. Cleavage from Resin Use of a chemical reagent (e.g., trifluoroacetic acid) to release the full-length peptide from the solid support. This step yields the crude, linear monomeric peptide.
3. Purification The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). Ensures the removal of incomplete sequences and protecting groups.
4. Dimerization Formation of the intermolecular disulfide bond between the cysteine residues of two purified monomers. This is typically achieved through oxidation in a controlled chemical environment to yield the 8546 Da homodimer. researchgate.netnih.gov
5. Final Purification The dimer product is purified again to separate it from any remaining monomers or incorrectly folded species. Provides the final, biologically active this compound homodimer for experimental use.

Design Principles for this compound Analogues

The design of analogues—synthetic variants of a parent molecule—is a fundamental strategy in medicinal chemistry and pharmacology to probe biological function and develop new therapeutic agents. collaborativedrug.com For this compound, analogue design is guided by the desire to understand which parts of its structure are responsible for its various activities, such as histamine (B1213489) release, antimicrobial effects, and allergenicity. researchgate.netmdpi.comnih.gov The core principles for designing this compound analogues involve systematic modifications to the peptide's structure. collaborativedrug.com

The primary goals of designing these analogues include:

Identifying the Pharmacophore: To pinpoint the minimal structural components required for biological activity.

Enhancing Potency: To create variants with stronger desired effects (e.g., increased antimicrobial activity).

Reducing Undesired Effects: To design molecules that minimize or eliminate negative activities, such as allergenicity or cytotoxicity. mdpi.com

Improving Stability: To modify the peptide to resist degradation by enzymes, potentially increasing its viability for therapeutic applications.

The table below summarizes key design principles that can be applied to generate this compound analogues.

Structure-Activity Relationship (SAR) Guiding Analog Generation

Structure-Activity Relationship (SAR) studies establish a direct link between a molecule's chemical structure and its biological effects. collaborativedrug.commanagingip.com For this compound, SAR analysis is crucial for guiding the rational design of analogues. collaborativedrug.com By synthesizing specific analogues and testing their activity, researchers can deduce which structural features are essential for function.

A key finding for this compound is that its ability to cause histamine release is linked to a specific portion of its sequence that shares homology with mastoparan (B549812), a peptide from wasp venom. nih.gov Mastoparans are known to activate mast cells, leading to degranulation and histamine release. This provides a clear starting point for SAR studies.

Further SAR investigations could explore other activities associated with pilosulin peptides, such as antimicrobial and cytotoxic effects. researchgate.netmdpi.com The dimeric nature of this compound, connected by a disulfide bridge, is another critical structural feature whose role in bioactivity is a key area of investigation. researchgate.netnih.gov

The table below outlines known and potential SAR insights for this compound that guide the generation of new analogues.

Preclinical Biological Activities of Pilosulin 5 in in Vitro and Animal Models

Histamine-Releasing Activity in Cellular Models

Pilosulin 5 has been identified as a potent histamine-releasing peptide. Studies using cellular models have demonstrated that synthetic this compound can induce significant histamine (B1213489) release in a dose-dependent manner. This activity is a key factor in the allergic reactions observed following envenomation by Myrmecia pilosula.

The release of histamine by this compound is attributed to its ability to cause the degranulation of mast cells. Mast cell degranulation is a process where these immune cells release a variety of inflammatory mediators, including histamine, from their granules. While the precise, detailed mechanism of this compound-induced degranulation is still under full investigation, it is understood to be a rapid process. Generally, certain peptides can trigger mast cell degranulation through receptor-independent mechanisms. This often involves the direct activation of G proteins after the peptide crosses the cell membrane. The cationic and amphipathic nature of such peptides can facilitate their interaction with and disruption of the mast cell membrane, leading to the release of granular contents. The activation of mast cells can also be triggered by various IgE-independent stimuli, including certain cationic peptides, which can directly initiate the degranulation cascade.

The histamine-releasing activity of this compound is not uniformly distributed across the entire peptide. Research has pinpointed a specific region within the this compound sequence that is homologous to mastoparan (B549812), a peptide from wasp venom known for its mast cell degranulating properties. This mastoparan-homologous region is considered to be primarily responsible for the peptide's ability to trigger histamine release. This compound naturally exists as a homodimer, with two identical monomeric peptide chains linked by a single disulfide bridge. This dimeric structure is considered the active form for its histamine-releasing effects.

Antimicrobial Activity Profile

In addition to its effects on mast cells, this compound has been examined for its ability to inhibit the growth of various microorganisms.

The antimicrobial activity of this compound has been characterized as weak. In laboratory tests, the dimeric form of this compound displayed only slight antimicrobial action against the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. It showed no significant activity against the bacterium Staphylococcus aureus or the yeast Candida albicans. This limited spectrum suggests that antimicrobial action is not the primary biological function of this compound.

When compared to other peptides in the pilosulin family, this compound is a notably weaker antimicrobial agent. For instance, Pilosulin 3 and Pilosulin 4 have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus. Specifically, Pilosulin 4.1a showed high activity against these two bacteria. In contrast, this compound's antimicrobial capabilities are considered minimal. This difference in activity highlights the functional diversity within the pilosulin peptide family, where small variations in structure can lead to significant changes in biological effects.

Table 1: Antimicrobial Activity of this compound and Other Pilosulins

Peptide Escherichia coli Staphylococcus aureus Saccharomyces cerevisiae Candida albicans
This compound (dimer) Weak Activity No Activity Weak Activity No Activity
Pilosulin 3 Active Active No Effect No Effect
Pilosulin 4 Active Active No Effect No Effect

Cytotoxic Activities in In Vitro Cell Lines (Non-human focus)

The cytotoxic potential of this compound, which is its ability to cause cell death, has been evaluated in non-human cell line models.

Studies have shown that this compound itself does not exhibit significant cytotoxic activity. However, some related peptides, such as certain pilosulin-like peptides, have demonstrated hemolytic activity, which is the lysis or destruction of red blood cells. For example, a pilosulin-like peptide designated as "pilosulin-like peptide 5" from the predatory ant Odontomachus monticola showed the highest hemolytic activity among a group of tested pilosulin-like peptides. This activity was correlated with the peptide's high hydrophobicity. In contrast, the this compound found in Myrmecia pilosula is not noted for strong cytotoxic or hemolytic effects. This distinction underscores the diversity of biological activities even among peptides with similar names from different ant species.

Table 2: Summary of this compound Preclinical Biological Activities

Activity Target/Model Observation
Histamine Release Cellular Models (e.g., mast cells) Induces dose-dependent histamine release via mast cell degranulation.
Antimicrobial Activity E. coli, S. cerevisiae Weak activity observed.
S. aureus, C. albicans No significant activity.
Cytotoxicity Non-human cell lines Not significantly cytotoxic.
Hemolytic Activity Red blood cells Not significantly hemolytic.

Other Observed Biological Effects in Animal Models (e.g., insecticidal activity of analogues)

While research specifically detailing the broad biological effects of this compound in animal models is focused, studies on closely related peptides and analogues from ant venoms provide significant insights into its potential activities, particularly concerning insecticidal effects. Ant venom peptides are recognized for a range of bioactivities, including antimicrobial, hemolytic, cytolytic, paralytic, and pain-producing actions. researchgate.net Many of these peptides are small, polycationic, and linear, often exhibiting insecticidal properties. researchgate.netinnovareacademics.in

A notable study investigated the insecticidal activity of ∆-myrtoxin-Mp1a (Mp1a), previously known as pilosulin 3, and its synthetic analogues using a Drosophila melanogaster (fruit fly) injection model. nih.gov M. pilosula ants are known to prey on smaller fly species, making this a relevant model. nih.gov In this research, an analogue of Mp1a, the A chain homodimer 5a, demonstrated lethal effects on the fruit flies. nih.gov The injection of this analogue resulted in a rapid paralysis that was ultimately lethal over a 24-hour period. nih.gov

The insecticidal potency of the A chain homodimer 5a was quantified by its median lethal dose (LD₅₀), which was determined to be 578 pmol/g. nih.gov While this demonstrated clear insecticidal activity, it was less potent than the native Mp1a heterodimer, which had an LD₅₀ of 260 pmol/g in the same assay. nih.gov This suggests that while the dimeric structure is important for toxicity, the specific combination of chains in the native peptide confers higher potency. nih.gov

The insecticidal effects observed for Mp1a and its analogues are consistent with a predatory function for these peptides in M. pilosula venom. nih.gov The broad-spectrum bioactivity of these related peptides, which includes antimicrobial, cytotoxic, and pain-inducing effects, appears to stem from their ability to disrupt cell membranes. nih.gov

**Table 1: Insecticidal Activity of Mp1a Analogue in *D. melanogaster***

Compound Type LD₅₀ (pmol/g)
A chain homodimer 5a Analogue 578
Mp1a (native) Heterodimer 260

Data sourced from a study on Mp1a analogues, where activity was assessed following injection into adult female fruit flies. nih.gov

Beyond direct insecticidal action, peptides from the pilosulin class found in other ant species, such as Dinoponera quadriceps, have shown a broad spectrum of antifungal activity in vitro. nih.govresearchgate.net Pilosulin-like peptides from the venom of the ant Odontomachus monticola have also been noted for their antimicrobial, hemolytic, and histamine-releasing activities. innovareacademics.in

Molecular Mechanisms of Pilosulin 5 Action

Identification and Characterization of Putative Biological Targets

The primary biological target of Pilosulin 5 is the cell membrane. This interaction is fundamental to its observed biological activities, which include histamine (B1213489) release and antimicrobial effects.

Research has identified that synthetic this compound can induce significant, dose-dependent histamine release from rat peritoneal mast cells. dntb.gov.uanih.gov This points to the membrane of mast cells as a key biological target. The activity is attributed to a region of this compound that shares a weak homology with mastoparan (B549812), a peptide from wasp venom known to activate mast cells. dntb.gov.ua The interaction with the mast cell membrane appears to be independent of the IgE receptor-mediated pathways, suggesting a direct effect on the membrane or a non-traditional receptor. ui.ac.id

In addition to mast cells, the cell membranes of various microorganisms are also targets for pilosulin peptides. nih.govnih.gov While this compound itself has been noted to have weaker antimicrobial activity compared to other pilosulins, the general mechanism for this class of peptides involves targeting the microbial cell membrane. researchgate.net For antifungal action, it is speculated that pilosulin-like peptides may interact with or be sequestered by ergosterol (B1671047) in the fungal cell membrane, a key component for fungal membrane integrity. nih.gov

Table 1: Identified Putative Biological Targets of this compound and Related Peptides

Target Cell/Organism Primary Molecular Target Observed Effect
Mammalian Mast Cells Plasma Membrane Histamine Release
Fungi (e.g., Candida albicans) Cell Membrane (potentially Ergosterol) Antifungal Activity

Cellular Pathway Modulation by this compound

The most well-characterized cellular pathway modulated by this compound is the degranulation of mast cells, leading to histamine release. dntb.gov.uanih.gov This process is initiated by the peptide's interaction with the mast cell membrane and proceeds through a signal transduction cascade that is not mediated by IgE receptors. ui.ac.id

The histamine-releasing activity of this compound is attributed to its mastoparan-homologous region. dntb.gov.ua Mastoparans are known to activate G protein-coupled receptors (GPCRs) on the surface of mast cells. wikipedia.org Activation of these receptors typically leads to the stimulation of phospholipase C (PLC). wikipedia.org PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.govdiva-portal.org This initial release contributes to a rise in cytosolic Ca2+ concentration, which is further sustained by an influx of extracellular Ca2+ through store-operated calcium channels. nih.govfrontiersin.org The elevated intracellular calcium is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation. nih.gov While this is the general pathway for many mast cell degranulating peptides, specific studies confirming each step of this cascade for this compound are not extensively detailed in the available literature.

Table 2: Putative Cellular Pathway Modulation by this compound in Mast Cells

Step Molecule/Process Role
1. Initial Interaction This compound Binds to and perturbs the mast cell membrane, potentially via a GPCR.
2. Signal Transduction Phospholipase C (PLC) Activated to produce secondary messengers.
3. Second Messenger Generation IP3 and DAG IP3 mobilizes intracellular calcium; DAG activates Protein Kinase C.
4. Calcium Mobilization Intracellular Ca2+ Concentration rapidly increases due to release from stores and influx from outside the cell.

Membrane Interaction Dynamics

The biological activities of this compound are intrinsically linked to its interaction with and disruption of cellular membranes. This is a common feature of many antimicrobial and cytotoxic peptides. physiology.org The mechanism is generally understood to involve membrane permeabilization, which can lead to cell lysis or the formation of pores that disrupt normal cellular function. nih.gov

Pilosulin peptides, including this compound, are cationic and possess an amphipathic α-helical structure, which is crucial for membrane interaction. dntb.gov.ua The positive charge facilitates initial electrostatic attraction to the negatively charged components of microbial or mammalian cell membranes. nih.gov Following this initial binding, the hydrophobic face of the amphipathic helix can insert into the lipid bilayer. physiology.org

This insertion is believed to be the basis for the formation of pores or channels in the membrane. physiology.org Evidence from related peptides suggests that this membrane permeabilization can be demonstrated using techniques such as the SYTOX Green uptake assay, where the dye can only enter cells with compromised membranes. dntb.gov.ua The formation of these pores disrupts the osmotic balance of the cell and leads to the leakage of cellular contents and, ultimately, cell death in the case of microbes. nih.gov For mast cells, this membrane perturbation is the trigger for the signaling cascade that leads to degranulation. dntb.gov.ua

While the general model of membrane interaction is established, detailed biophysical studies characterizing the specific nature of the pores formed by this compound (e.g., toroidal vs. barrel-stave models) or its specific interactions with different lipid compositions are not yet available.

Table 3: Characteristics of this compound Membrane Interaction

Feature Description
Peptide Structure Cationic, amphipathic α-helical structure. Exists as a homodimer linked by a disulfide bridge. dntb.gov.ua
Initial Contact Electrostatic attraction between the positively charged peptide and negatively charged membrane surfaces. nih.gov
Mechanism Membrane permeabilization and disruption, likely through pore formation. nih.govphysiology.org

| Functional Consequence | In microbes, leads to cell death. In mast cells, triggers a signaling cascade for histamine release. dntb.gov.uanih.gov |

Structure Activity Relationship Sar Studies of Pilosulin 5 and Its Analogues

Correlating Structural Features with Biological Potency

The biological activity of Pilosulin 5 and its analogues is intrinsically linked to their structural characteristics. This compound is a homodimer, formed by two identical monomeric peptide chains linked by a single disulfide bridge. capes.gov.brresearchgate.net This dimeric structure is rich in basic and hydrophobic amino acid residues, which contributes to its biological activities, such as dose-dependent histamine (B1213489) release from rat peritoneal mast cells. researchgate.net

The peptide's primary sequence and its resulting three-dimensional conformation are key determinants of its potency. For instance, the presence of a region with weak homology to the wasp peptide mastoparan (B549812) is believed to be responsible for its histamine-releasing activity. capes.gov.brresearchgate.net Studies on pilosulin-like peptides have shown that those with a cationic, amphiphilic α-helical conformation often exhibit antimicrobial properties. nih.gov

The table below summarizes the biological activities of this compound and related peptides.

Peptide/AnalogueBiological ActivityReference
This compound homodimerSignificant histamine release capes.gov.brresearchgate.net
This compound monomerWeak antimicrobial activity researchgate.net
Pilosulin-like peptides (e.g., 1-4, 6)Antimicrobial activity against E. coli and S. aureus mdpi.com
Pilosulin-like peptide 4High antimicrobial activity against S. cerevisiae mdpi.com
Pilosulin-like peptide 5Highest hemolytic activity among pilosulin-like peptides mdpi.com

Role of Dimerization in this compound Activity

Dimerization is a critical factor for the biological potency of this compound. The natural form of this compound is a homodimer created by a disulfide bond between two identical monomeric chains. capes.gov.brresearchgate.net This dimerization is essential for its significant histamine-releasing activity. capes.gov.brresearchgate.net

Studies on related heterodimeric peptides, such as Mp1a (previously Pilosulin 3), have further highlighted the importance of dimerization for various biological functions. nih.gov Research has shown a functional gain in lethality and other activities with dimerization when compared to the monomeric forms. nih.govbiorxiv.orgacs.org For example, the native antiparallel Mp1a heterodimer is more potent in its insecticidal and anthelmintic activities than its monomeric analogues. nih.gov The A chain homodimer of Mp1a also demonstrated insecticidal and anthelmintic activity, indicating that the dimeric structure itself is crucial. nih.gov This suggests that dimerization provides a structural scaffold necessary for effective interaction with biological membranes. nih.gov

The table below illustrates the impact of dimerization on the activity of Mp1a, a related heterodimeric peptide.

Peptide FormActivityReference
Native Heterodimer (Mp1a)Potent insecticidal and anthelmintic activity nih.gov
Monomeric ChainsWeakly active nih.govnih.govbiorxiv.org
A Chain HomodimerInsecticidal and anthelmintic activity nih.gov

Influence of Specific Amino Acid Residues on Functionality

A key structural feature of this compound is the presence of a single cysteine residue in each monomer, which forms the intermolecular disulfide bridge, leading to the homodimer. capes.gov.brresearchgate.net The region in this compound that shows weak homology to mastoparan is directly implicated in its histamine-releasing function. researchgate.net

In-silico studies have predicted potential B-cell epitopes on Pilosulin 5a, highlighting specific amino acid sequences that may be involved in allergenic responses. nih.gov For example, two epitopes have been identified with high protrusion index scores, suggesting their surface exposure and potential for antibody recognition. nih.gov

The table below details the predicted B-cell epitopes for Pilosulin 5a.

Epitope No.ResiduesNumber of ResiduesPIa ScoreReference
1A:D1, A:K3, A:G4, A:K740.797 nih.gov
2A:E18, A:K19, A:G20, A:Y21, A:D22, A:K2360.739 nih.gov

Advanced Analytical Methodologies for Pilosulin 5 Research

Quantitative Peptidomic and Proteomic Analysis

Quantitative analysis of Pilosulin 5 is primarily achieved through peptidomic and proteomic workflows, which focus on the large-scale study of peptides and proteins in a biological sample. mdpi.comacs.orgnih.gov These approaches are essential for identifying and quantifying peptides within the complex mixture of ant venom. ufv.br

Detailed research findings have utilized a combination of separation and mass spectrometry techniques to analyze ant venom. mdpi.com High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a common first step to separate the venom components. acs.org Following separation, mass spectrometry (MS) is employed for detection and characterization. mdpi.com Techniques such as matrix-assisted laser desorption/ionization with time-of-flight (MALDI-TOF) and electrospray ionization-quadrupole with time-of-flight (ESI-Q/TOF) provide data on the molecular weights of the peptides present. ufv.br

For definitive identification and sequencing, tandem mass spectrometry (MS/MS) is crucial. mdpi.comresearchgate.net In this method, specific peptide ions are selected and fragmented to produce a spectrum that reveals their amino acid sequence. researchgate.net This approach was instrumental in confirming the primary structure of this compound, which was originally predicted from a cDNA clone. researchgate.netnih.gov The tandem mass analysis was entirely consistent with the sequence derived from the cDNA, confirming its identity. researchgate.netnih.govcapes.gov.br Furthermore, these analyses revealed that this compound exists as a homodimer, where two identical monomeric peptides are linked by a single disulfide bridge, resulting in a combined molecular weight of 8546 Da. researchgate.netnih.gov High-resolution mass spectrometry coupled with transcriptomics has also proven effective in discovering novel pilosulin-like peptides that might be missed by transcriptomic analysis alone. rsc.org

Table 1: Summary of Peptidomic/Proteomic Findings on Pilosulin-related Peptides
Peptide/ProteinAnt SpeciesAnalytical Method(s)Key FindingReference
This compoundMyrmecia pilosula species complexRT-PCR, cDNA cloning, Tandem Mass SpectrometryIdentified as a novel bioactive peptide; exists as a homodimer of 8546 Da linked by a disulfide bridge. researchgate.net, nih.gov
Pilosulin-like peptidesOdontomachus monticolaLC-MS, Transcriptomics, PeptidomicsIdentified six pilosulin-like peptides from the venom gland transcriptome. Intact and truncated versions were found in the venom. mdpi.com, researchgate.net
Pilosulin 3 (Myr p 2)Myrmecia pilosula species complexPolyacrylamide Gel Electrophoresis, Western BlottingIdentified as the major allergen in the venom, recognized by 78% of patient sera. nih.gov
[Ile(5)]pilosulin 1 (Myr p 1)Myrmecia pilosula species complexPolyacrylamide Gel Electrophoresis, Western BlottingIdentified as a minor allergen. nih.gov
Pilosulin 4.1 (Myr p 3)Myrmecia pilosula species complexPolyacrylamide Gel Electrophoresis, Western BlottingIdentified as a minor allergen. nih.gov
Pilosulin-like peptides (Dq-2562, Dq-1503, Dq-1319)Dinoponera quadricepsSolid phase peptide synthesis, HPLC, Mass SpectrometrySynthetic versions based on venom sequences were created to test antifungal activity. mdpi.com

Bioanalytical Techniques for this compound Detection in Research Matrices

Bioanalytical methods are essential for the quantitative measurement of compounds like this compound in various biological matrices. wisdomlib.org The development and validation of these methods ensure they are reliable and reproducible for their intended use. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone technique in modern bioanalysis due to its high sensitivity and specificity. wisdomlib.orgwuxiapptec.com

The detection of this compound in a research matrix, such as crude venom or a fractionated sample, follows a structured workflow.

Sample Preparation : The first step involves preparing the sample to make it suitable for analysis. For ant venom, this may involve manual dissection of the venom gland or electrical stimulation to collect the venom. acs.org Techniques like solid-phase extraction (SPE) or protein precipitation (PP) can be used to remove interfering substances and concentrate the analyte. researchgate.net

Chromatographic Separation : The prepared sample is injected into a liquid chromatography system, typically a high-performance liquid chromatography (HPLC) unit. ufv.br The components of the mixture are separated as they pass through a column. Reversed-phase columns are frequently used for peptide separation, where molecules are separated based on their hydrophobicity. acs.orgmdpi.com

Mass Spectrometric Detection : As the separated peptides exit the chromatography column, they are ionized (e.g., by ESI) and enter the mass spectrometer. ufv.br The instrument measures the mass-to-charge ratio of the ions, allowing for the detection of the specific molecular ion corresponding to this compound. For enhanced confidence in identification, tandem mass spectrometry (MS/MS) is used, where the this compound ion is fragmented and the resulting fragment ions are detected, creating a unique "fingerprint" for the molecule. researchgate.netnih.gov

Table 2: Bioanalytical Techniques for this compound Research
TechniquePrincipleApplication in this compound ResearchReference
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Separates molecules based on their hydrophobicity.Used to separate this compound from other components in the complex venom mixture prior to mass analysis. acs.org, ufv.br
Electrospray Ionization (ESI)Creates gas-phase ions from liquid-phase analytes.Ionizes this compound peptides as they elute from the HPLC, allowing them to be analyzed by the mass spectrometer. ufv.br
Tandem Mass Spectrometry (MS/MS)Ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragments are analyzed.Provides structural information and definitive identification of this compound. Used to confirm the amino acid sequence and the dimeric structure. researchgate.net, nih.gov
MALDI-TOF Mass SpectrometryAnalytes are co-crystallized with a matrix and ionized by a laser, with mass determined by time-of-flight.Provides rapid and accurate molecular weight determination of peptides in the venom. acs.org, ufv.br

Methods for Isotopic Labeling and Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and quantify proteins and peptides in complex systems. nih.govmetwarebio.com By replacing certain atoms in a molecule with their heavier, non-radioactive (stable) isotopes (e.g., ¹³C, ¹⁵N, ²H), the labeled compound becomes distinguishable by mass spectrometry from its unlabeled counterpart. metwarebio.com While specific studies on the isotopic labeling of this compound are not prominently documented, established methodologies in proteomics are directly applicable to investigate its biosynthesis and dynamics.

One major approach is metabolic labeling , where an organism or cell culture is supplied with amino acids containing stable isotopes. researchgate.net For instance, in a method called Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media where a specific amino acid (e.g., arginine or lysine) is replaced with its heavy isotope version. researchgate.net If ant venom-producing cells could be cultured, or if labeled amino acids could be introduced into the diet of ants, newly synthesized this compound would incorporate these heavy amino acids. By comparing the mass spectra of peptides from labeled and unlabeled samples, one could trace the biosynthetic pathway and quantify the peptide's production rate.

Another strategy is chemical labeling , where isotope tags are chemically attached to proteins or peptides after they have been extracted from the biological source. nih.govresearchgate.net Isotope-Coded Affinity Tags (ICAT) are reagents that react with specific amino acid residues, such as cysteine. researchgate.net Since the this compound monomer contains a cysteine residue crucial for its dimerization, ICAT labeling could be a viable method for its relative quantification. researchgate.netresearchgate.net These methods allow for the differential analysis of this compound levels under various conditions, providing insights into its regulation and function.

Table 3: Potential Isotopic Labeling Methods for this compound Research
MethodologyIsotopes UsedPrinciplePotential Application for this compoundReference
Metabolic Labeling (e.g., SILAC)¹³C, ¹⁵N, ²HOrganism or cells are cultured with media containing "heavy" amino acids, which are incorporated into newly synthesized proteins/peptides.Tracing the biosynthetic pathway of this compound in the ant's venom gland; quantifying its production and turnover rates. nih.gov, researchgate.net
Chemical Labeling (e.g., ICAT)²H, ¹³CStable isotopes are introduced via chemical reagents that react with specific functional groups on peptides (e.g., thiol group on cysteine).Relative quantification of this compound levels between different samples by targeting its cysteine residue. researchgate.net, metwarebio.com
Absolute Quantification (AQUA)¹³C, ¹⁵NA synthetic, heavy-isotope-labeled peptide with the exact sequence of the target peptide is used as an internal standard.Precise and absolute measurement of the amount of this compound in a given biological sample. nih.gov

Future Research Directions and Translational Perspectives for Pilosulin 5

Exploration of Novel Biological Functions and Targets

Pilosulin 5 is a dimeric peptide found in the venom of the Australian "jumper ant," Myrmecia pilosula. nih.govcapes.gov.br Initially identified through the analysis of mRNA from the ant's venom glands, it is composed of two identical monomeric chains linked by a single disulfide bridge, resulting in a combined molecular weight of 8546 Da. nih.govcapes.gov.br While some members of the pilosulin peptide family are known for their allergenic and antimicrobial properties, the full range of biological activities for this compound remains largely unexplored. researchgate.netmdpi.com

A significant known function of this compound is its ability to induce histamine (B1213489) release from mast cells in a dose-dependent manner. nih.govcapes.gov.br This activity is attributed to a region of the peptide that shares a weak homology with mastoparan (B549812), a peptide from wasp venom. researchgate.net However, compared to other pilosulins, this compound exhibits only weak antimicrobial activity. Further research is needed to fully understand its biological role. researchgate.net The venom of M. pilosula is a complex mixture containing various peptides and enzymes, including phospholipase A2, hyaluronidase, and dipeptidyl peptidase IV, many of which are also allergenic. researchgate.netresearchgate.net The interplay between this compound and these other venom components is an area ripe for investigation.

Recent studies have begun to explore the potential of other pilosulin peptides in different therapeutic areas. For instance, Pilosulin-3 has been investigated for its cytotoxic effects on breast cancer cells. nih.govmdpi.com While this research did not directly involve this compound, it highlights the potential for peptides from this family to possess diverse and medically relevant bioactivities beyond their initial characterization. The exploration of this compound's potential effects on various cell types, signaling pathways, and physiological processes could uncover novel therapeutic applications.

Future research should focus on systematically screening this compound against a wide range of biological targets. This could include investigating its interaction with different G protein-coupled receptors, ion channels, and enzymes. Given the pain-inducing and paralytic effects observed with other ant venom peptides, exploring the neurotoxic potential of this compound is a logical next step. researchgate.net Additionally, its immunomodulatory properties beyond histamine release warrant a more in-depth analysis.

Potential as Research Probes for Biological Systems

The specific and potent activity of venom peptides makes them valuable tools for studying physiological and pathological processes. researchgate.net this compound, with its defined histamine-releasing activity, can serve as a research probe to investigate the mechanisms of mast cell degranulation and histamine-mediated inflammatory responses. nih.govresearchgate.net Its unique structure as a homodimer connected by a single disulfide bridge offers an interesting model for studying structure-function relationships of bioactive peptides. nih.gov

By synthetically modifying the amino acid sequence of this compound, researchers can create analogues to identify the specific residues responsible for its activity and receptor interaction. researchgate.net For example, understanding the mastoparan-homologous region in more detail could provide insights into the molecular basis of its interaction with mast cells. nih.govresearchgate.net These modified peptides could then be used to probe the intricacies of mast cell signaling pathways.

Furthermore, the development of fluorescently labeled or radiolabeled this compound could enable visualization of its binding sites and trafficking within biological systems. This would provide valuable information on its molecular targets and mechanism of action at a cellular and tissue level. The potential for this compound to interact with specific receptors or ion channels could be harnessed to develop selective pharmacological tools for studying these targets in isolation.

Integration with Systems Biology and Computational Approaches for Peptide Discovery

The advent of high-throughput sequencing and sophisticated computational tools has revolutionized the discovery and characterization of novel peptides. nih.govinstitut-curie.org Systems biology approaches, which integrate large-scale datasets from genomics, transcriptomics, and proteomics, can provide a holistic view of the biological systems in which peptides like this compound operate. nih.govcmrijeansforgenes.org.au

For this compound, transcriptomic analysis of the Myrmecia pilosula venom gland has already been instrumental in its initial discovery. nih.govmdpi.com Future research can leverage these techniques to identify other related peptides and understand the genetic and molecular regulation of their production. plos.org By combining venom gland transcriptomics with peptidomic analysis of the secreted venom, a more complete picture of the ant's venom arsenal (B13267) can be constructed. mdpi.com

Computational methods are also crucial for predicting the biological function of newly discovered peptides and for designing novel peptides with desired activities. oup.comcecam.orguq.edu.au Machine learning algorithms can be trained on existing databases of peptide sequences and their known functions to predict the potential activities of uncharacterized peptides like this compound. nih.gov For instance, in silico tools have been used to predict the anticancer and hemolytic properties of Pilosulin-3 with a high degree of accuracy. nih.gov Similar approaches could be applied to this compound to guide experimental investigations into its potential therapeutic applications. capes.gov.br

These computational models can also be used to design and screen virtual libraries of this compound analogues, identifying modifications that could enhance its potency, selectivity, or stability. institut-curie.org This data-driven approach to peptide discovery can significantly accelerate the process of identifying promising lead compounds for drug development. nih.gov

Biotechnological Applications and Production Strategies

The unique biological activities of venom peptides present numerous opportunities for biotechnological applications. mdpi.com While the direct therapeutic potential of this compound is still under investigation, its histamine-releasing properties could be harnessed in various research and diagnostic contexts.

A key challenge in translating venom peptides into practical applications is obtaining sufficient quantities of the peptide. nih.gov Recombinant DNA technology offers a powerful solution to this problem. mdpi.com By cloning the gene encoding this compound into a suitable expression system, such as bacteria or yeast, it is possible to produce large amounts of the recombinant peptide for research and development. google.com This approach has been successfully used for other venom allergens and peptides, enabling detailed structural and functional studies. mdpi.com

Furthermore, synthetic biology approaches could be employed to create novel production platforms for this compound and other venom peptides. nih.gov This could involve engineering microorganisms to produce the peptide with specific post-translational modifications or designing cell-free expression systems for rapid and scalable production. nih.govnih.gov The development of efficient and cost-effective production strategies will be crucial for the future exploitation of this compound and other venom-derived peptides in biotechnology and medicine. uts.edu.au

Q & A

Basic Research Questions

Q. What are the foundational steps to identify knowledge gaps in Pilosulin 5 research?

  • Methodology : Conduct a systematic literature review using databases (e.g., PubMed, Scopus) and apply the PICOT framework (Population: target organisms/cells; Intervention: this compound exposure; Comparison: related peptides; Outcome: bioactivity; Time: experimental duration) to structure gaps. Tools like PRISMA guidelines can help streamline data extraction and synthesis .
  • Data Support : Create a table categorizing existing studies by biological activity (e.g., antimicrobial, cytotoxic), model systems, and unresolved mechanistic questions.

Q. How should researchers design initial experiments to characterize this compound’s structural properties?

  • Methodology : Use circular dichroism (CD) spectroscopy for secondary structure analysis and X-ray crystallography or cryo-EM for 3D resolution. Compare with homologous peptides (e.g., melittin) to infer functional domains .
  • Statistical Tools : Pair structural data with molecular dynamics simulations (e.g., GROMACS) to predict stability under physiological conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.